Tetramethylammonium acetate
Overview
Description
Synthesis Analysis
Tetramethylammonium acetate has been used as a reagent in the synthesis of various compounds. For instance, it played a crucial role in the synthesis of tetramethylammonium auride, the first compound of negatively charged gold with a non-metal cation, through a cation exchange in liquid ammonia (Dietzel & Jansen, 2001). This highlights its versatility in facilitating unique chemical reactions.
Molecular Structure Analysis
The molecular structure of compounds involving tetramethylammonium ions has been extensively studied. For example, the crystal structure of tetramethylammonium hydroxide pentahydrate was determined to contain OH− ions and H2O molecules forming a hydrogen-bonded framework based on the space-filling arrangement of truncated octahedra, with tetramethylammonium ions occupying the available polyhedral cages (Mcmullan, Mak, & Jeffrey, 1966). This insight provides a basis for understanding the interaction characteristics of tetramethylammonium acetate at the molecular level.
Chemical Reactions and Properties
Tetramethylammonium acetate's chemical properties are exploited in various reactions, such as the discrimination between free and esterified fatty acids by pyrolytic methylation, where it acts selectively for the methylation of free acids without affecting esterified fatty acids (Hardell & Nilvebrant, 1999). This selectivity is crucial for analytical purposes, providing a method for estimating free, esterified, and total acids in samples.
Physical Properties Analysis
The physical properties of tetramethylammonium compounds have been characterized in various studies. For example, the solvation of tetramethylammonium chloride in water-acetonitrile mixtures was investigated, showing that even a relatively small organic cation like tetramethylammonium exhibits a hydrophobic-like solvation shell (Saielli et al., 2005). These findings are relevant for understanding the behavior of tetramethylammonium acetate in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of tetramethylammonium acetate are central to its utility in synthetic and analytical chemistry. Its role as a dual-function reagent for the determination of benzoic acid and sorbic acid by GC after microextraction demonstrates its effectiveness in enhancing analytical methods (Sun et al., 2013). Such applications underline the compound's versatility and efficiency in chemical analysis.
Scientific Research Applications
Methylation of Free Acids : Tetramethylammonium acetate (TMAAc) is a selective reagent for methylation of free acids, enabling differentiation between free and esterified fatty acids. This technique is useful for analyzing wood extracts and pulps containing fatty acids. TMAAc ensures no isomerization of polyunsaturated fatty acids, unlike tetramethylammonium hydroxide (TMAH) under alkaline conditions (Hardell & Nilvebrant, 1999).
Chemical Production : Tetramethylammonium hydroxide (TMAH) production using microbial electrolysis desalination and chemical-production cell (MEDCC) offers a valuable, environmentally friendly method for chemical production with low energy consumption (Liu et al., 2014).
Iodine Determination in Environmental Samples : TMAH is commonly used for iodine determination but poses health risks. Research comparing iodine determination in spinach using TMAH and 2% acetic acid found significant correlations, suggesting the potential for less hazardous methodologies (Smoleń et al., 2011).
Thermochemolysis of Natural Organic Matter : Tetramethylammonium salts, including TMAAc, are used in thermochemolysis for structural analysis of natural organic matter. Different salts yield different compounds, with TMAAc avoiding decarboxylation and preserving more structural information than other salts (Joll et al., 2004).
Luminescence Enhancement : Tetramethylammonium salts, specifically acetate ions, can significantly enhance the luminescence of certain Eu(III) complexes, opening avenues for new photophysical property studies (Li et al., 2021).
Oxidation of Thiols : Tetramethylammonium chlorochromate (TMACC) serves as an efficient and mild reagent for converting a variety of thiols to disulfides, with simple procedures and excellent yields (Hajipour & Ruoho, 2002).
Wastewater Treatment in Semiconductor Industry : Tetramethylammonium hydroxide is a critical solvent in semiconductor manufacturing. Studies on its biodegradation under aerobic conditions demonstrate over 99% removal efficiency, contributing to environmentally sustainable practices in industry (Ferella et al., 2019).
Safety And Hazards
Tetramethylammonium acetate can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a locked up place .
Future Directions
Tetramethylammonium acetate has been used to prepare a variety of organic compounds, including esters, amides, and carboxylic acids . Due to its unique physicochemical properties, it has also been investigated for its potential use in developing new materials such as ionic liquids and liquid crystals .
properties
IUPAC Name |
tetramethylazanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQZMHVZZSQRT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065132 | |
Record name | Tetramethylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium acetate | |
CAS RN |
10581-12-1 | |
Record name | Tetramethylammonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10581-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010581121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylammonium acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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